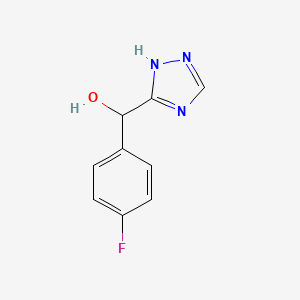
5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one
Overview
Description
5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one is an intriguing compound known for its diverse chemical properties and applications It has a structure that integrates pyridin and piperazin components, with a bromine substituent adding unique reactivity
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps starting from commercially available precursors. One common method involves the bromination of a methyl-pyridin-2-one followed by a subsequent coupling reaction with a piperazin-substituted pyridine.
Step 1: Bromination of 1-methyl-3-hydroxypyridin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Step 2: Coupling with 5-(piperazin-1-yl)-pyridin-2-amine, usually achieved through nucleophilic substitution, often facilitated by a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetonitrile or DMF.
Industrial Production Methods
While specific industrial methods are not widely documented, large-scale production would likely follow similar synthetic routes but optimized for yield, cost, and environmental considerations. This might include the use of continuous flow reactors to improve reaction efficiency and product consistency.
Types of Reactions
Oxidation and Reduction: The compound can undergo oxidative modifications, particularly at the piperazin ring or the methyl group.
Substitution Reactions:
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) under acidic conditions.
Reduction: Common reducing agents might include sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Nucleophiles like thiols, amines, and alkoxides in polar solvents under mild to moderate temperatures.
Major Products Formed
Oxidation: Oxidized derivatives, such as N-oxides.
Reduction: Corresponding reduced amines or alcohols.
Substitution: A diverse array of substituted pyridin derivatives, dependent on the nature of the nucleophile used.
Scientific Research Applications
This compound is a versatile tool in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive sites.
Biology: Its structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme interactions or as a ligand in binding studies.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interactions at the molecular level, where the bromine atom and the nitrogen-rich rings can engage in various chemical bonds with target molecules. These interactions can alter the function of enzymes or receptors, depending on the context.
Molecular Targets and Pathways
Enzymes: Might inhibit or modulate enzymes involved in metabolic pathways, particularly those with active sites compatible with the compound's structure.
Receptors: Potential as an agonist or antagonist for specific biological receptors due to its ability to mimic or block natural substrates or ligands.
Comparison with Similar Compounds
2-Amino-5-bromopyridine
1-Methylpiperazine
5-Bromo-2-chloropyridine
Each of these compounds shares structural similarities but differs in functional groups that can significantly alter their chemical behavior and applications.
Conclusion
5-Bromo-1-methyl-3-((5-(piperazin-1-yl)-pyridin-2-yl)amino)pyridin-2(1H)-one is a fascinating compound with multifaceted applications in science and industry. Its synthesis, reactivity, and mechanisms of action make it a valuable subject of study in various research disciplines. By comparing it with related compounds, one can appreciate its unique place in the realm of chemical research and application.
Properties
IUPAC Name |
5-bromo-1-methyl-3-[(5-piperazin-1-ylpyridin-2-yl)amino]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c1-20-10-11(16)8-13(15(20)22)19-14-3-2-12(9-18-14)21-6-4-17-5-7-21/h2-3,8-10,17H,4-7H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVDTDKSUZISME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC2=NC=C(C=C2)N3CCNCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)




